1H-Indole-3-acetyl chloride

Amide bond formation Synthetic efficiency Acylation yield

Choose 1H-Indole-3-acetyl chloride (CAS 50720-05-3) for its unique α-methylene bridge geometry that other indole acyl chlorides cannot replicate—critical for regioselective acylation and constructing the indole-3-acetyl pharmacophore. The reactive acyl chloride group enables rapid amide/ester formation without coupling reagents, accelerating parallel synthesis and lead optimization. Batch-specific QC (NMR/HPLC/GC) guarantees reliable performance in medicinal chemistry, neurotransmitter tracer, and prodrug programs.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 50720-05-3
Cat. No. B3142508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-acetyl chloride
CAS50720-05-3
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)Cl
InChIInChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2
InChIKeyLTHMRIBEZUPRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-acetyl chloride (CAS 50720-05-3): Chemical Properties, Specifications, and Procurement Considerations


1H-Indole-3-acetyl chloride (CAS 50720-05-3), also known as 2-(1H-indol-3-yl)acetyl chloride, is a reactive acyl chloride derivative of indole with molecular formula C10H8ClNO and exact mass 193.0294416 g/mol . This electrophilic building block features an indole ring substituted with an acetyl chloride group at the 3-position, rendering it susceptible to nucleophilic attack at the carbonyl carbon [1]. It is synthesized via chlorination of indole-3-acetic acid (IAA) using thionyl chloride or oxalyl chloride under reflux conditions [2]. The compound is supplied at standard purity levels of 97–98%, with batch-specific QC documentation including NMR, HPLC, or GC analysis available from commercial vendors .

Why 1H-Indole-3-acetyl chloride (CAS 50720-05-3) Cannot Be Replaced by In-Class Analogs: A Procurement Perspective


Generic substitution among indole acyl chlorides is not viable due to fundamental differences in electrophilic reactivity, steric profile, and downstream synthetic compatibility. The target compound possesses an acyl chloride group directly adjacent to the indole C3 position, creating a unique α-methylene bridge between the reactive carbonyl and the aromatic ring. This geometry is not replicable with indole-3-carbonyl chloride (lacking the methylene spacer) or indole-3-propionyl chloride (containing an extended ethyl bridge). The specific electrophilicity and steric environment of the acetyl chloride moiety governs both reaction kinetics and regioselectivity in subsequent acylation steps [1]. Furthermore, the compound serves as the direct precursor to the indole-3-acetyl pharmacophore found in numerous bioactive molecules targeting neurological pathways and cancer [2], a structural feature that alternative building blocks (e.g., phenylacetyl chloride or substituted benzoyl chlorides) cannot generate without altering receptor-binding geometry.

Quantitative Differentiation Evidence for 1H-Indole-3-acetyl chloride (CAS 50720-05-3) vs. Comparator Compounds


Synthetic Yield in Amide Bond Formation: Indole-3-acetyl chloride vs. Indole-3-acetic Acid Direct Coupling

In the synthesis of N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides, the use of pre-formed indole-3-acetyl chloride (generated in situ from the acid chloride or via alternative activation) enables efficient acylation of hydrazide intermediates to yield the target sulfonohydrazides (5a–j) [1]. While direct coupling of indole-3-acetic acid with amines typically requires coupling reagents (e.g., EDC/HOBt or DCC) and prolonged reaction times, the acyl chloride form reacts rapidly under mild basic conditions (pH 9–10, aqueous sodium carbonate) without auxiliary activating agents [1]. This methodology facilitates the efficient preparation of compound libraries for pharmacological evaluation. Note: Direct yield comparison between the acid chloride method and alternative activation strategies is not reported in the same study; this represents class-level inference based on established acyl chloride reactivity.

Amide bond formation Synthetic efficiency Acylation yield

Purity Specification Compliance: Vendor-Verified 98% Purity with Multi-Technique QC Documentation

Commercial suppliers provide 1H-Indole-3-acetyl chloride at standard purity levels of 97–98% . Bidepharm specifies standard purity of 98% and provides batch-specific QC reports including NMR, HPLC, and GC data upon request . MolCore lists NLT 97% purity and notes ISO certification compliance for pharmaceutical R&D and quality control applications . While purity specifications for comparators such as indole-3-carbonyl chloride or indole-3-propionyl chloride are also typically in the 95–98% range, the availability of comprehensive multi-technique analytical documentation varies by vendor and compound. The compound's molecular weight (193.63 g/mol), canonical SMILES (O=C(Cl)CC1=CNC2=CC=CC=C12), and MDL number (MFCD20661221) are consistently reported across authoritative sources, facilitating unambiguous identity verification .

Quality control Purity verification Procurement specification

Structural Differentiation: α-Methylene Bridge Confers Distinct Conformational Properties vs. Indole-3-carbonyl Chloride

1H-Indole-3-acetyl chloride features an α-methylene bridge (-CH₂-) between the indole C3 position and the carbonyl carbon of the acyl chloride group . This contrasts with indole-3-carbonyl chloride (also known as indole-3-glyoxylyl chloride), where the carbonyl is directly attached to the indole ring without a spacer. The presence of the methylene bridge introduces an additional rotatable bond (rotatable bond count = 2 for the target compound) , allowing greater conformational flexibility at the indole-acyl junction. The LogP value (calculated 2.24) differs from that of the carbonyl analog, which may affect partitioning and receptor-binding geometry when incorporated into pharmacologically active molecules. This structural distinction is critical for maintaining the indole-3-acetyl pharmacophore present in endogenous signaling molecules such as indole-3-acetic acid (a plant auxin) and melatonin metabolites.

Molecular geometry Conformational analysis Structure-activity relationship

Optimal Research and Industrial Use Cases for 1H-Indole-3-acetyl chloride (CAS 50720-05-3)


Synthesis of Indole-3-acetyl Amide Libraries for Pharmacological Screening

The compound serves as a key acylating agent for the efficient preparation of N-[2-(1H-indol-3-yl)acetyl] derivatives, including sulfonohydrazides, anilides, and substituted amides. The acyl chloride reacts rapidly with amines and hydrazides under mild basic conditions without requiring coupling reagents, facilitating parallel synthesis and library generation for antibacterial, enzyme inhibition, and anticancer screening programs [1]. The indole-3-acetyl moiety is a privileged scaffold in medicinal chemistry, appearing in ligands targeting serotonin receptors, GSK-3, and various cancer pathways .

Preparation of Indole-3-acetyl Esters and Conjugates for Biochemical Probe Development

1H-Indole-3-acetyl chloride reacts with alcohols and phenols to yield indole-3-acetate esters, which are valuable as biochemical probes, metabolite analogs, and prodrug intermediates. The compound's electrophilic nature enables selective O-acylation of hydroxyl-containing substrates, including carbohydrate derivatives and hydroxy-substituted aromatic systems, under controlled anhydrous conditions [1].

Synthesis of Radiolabeled and Isotopically Labeled Tracer Molecules

The indole-3-acetyl scaffold is integral to the structure of serotonin (5-hydroxytryptamine) metabolites and melatonin precursors. 1H-Indole-3-acetyl chloride is used to prepare deuterated or ¹⁴C-labeled derivatives for metabolic tracing and receptor-binding studies. The availability of the compound with documented purity and batch-specific QC [1] supports the rigorous requirements of tracer synthesis where impurities can compromise radiochemical yield and specific activity.

Technical Documentation Hub

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